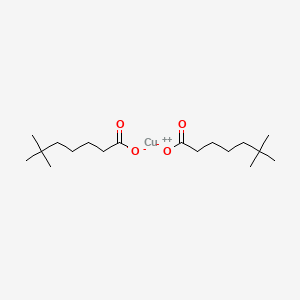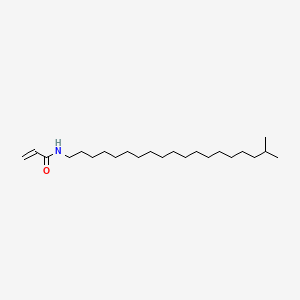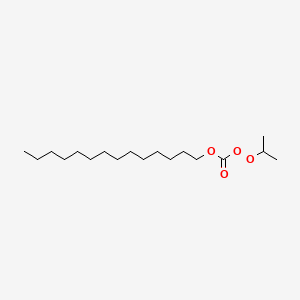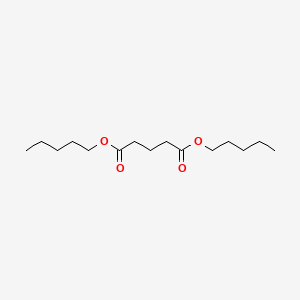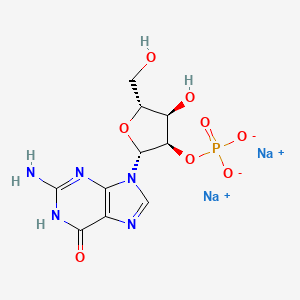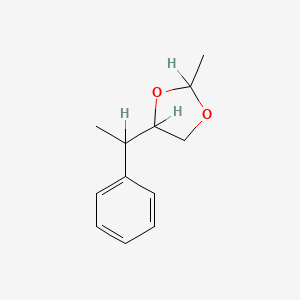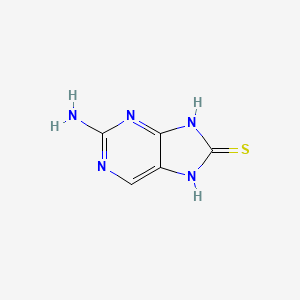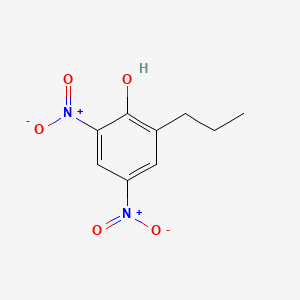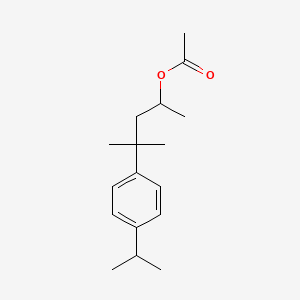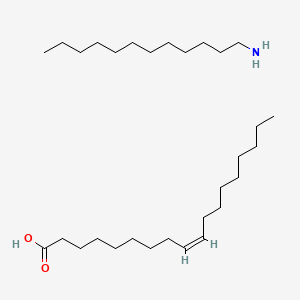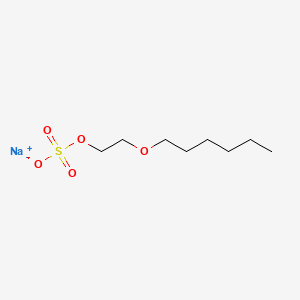
Dicarbomethoxy-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbomethoxy-L-ornithine is a derivative of L-ornithine, an important non-essential amino acid. The compound has the molecular formula C9H16N2O6 and a molecular weight of 248.23 g/mol It is characterized by the presence of two carbomethoxy groups attached to the L-ornithine backbone
Méthodes De Préparation
The synthesis of Dicarbomethoxy-L-ornithine typically involves the esterification of L-ornithine. One common method is the reaction of L-ornithine with dimethyl carbonate under basic conditions to introduce the carbomethoxy groups . The reaction is usually carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the esterification process. Industrial production methods may involve microbial fermentation strategies using engineered strains of microorganisms like Corynebacterium glutamicum to produce L-ornithine, which is then chemically modified to obtain this compound .
Analyse Des Réactions Chimiques
Dicarbomethoxy-L-ornithine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbomethoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the carbomethoxy groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
Dicarbomethoxy-L-ornithine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of Dicarbomethoxy-L-ornithine involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . By inhibiting this enzyme, the compound can reduce the levels of polyamines, which are essential for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where reducing polyamine levels can inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Dicarbomethoxy-L-ornithine can be compared with other ornithine derivatives such as N,N’-dicarbobenzyloxy-L-ornithine and L-ornithine itself . While all these compounds share a common ornithine backbone, the presence of different substituents (e.g., carbomethoxy vs. carbobenzyloxy groups) imparts unique chemical and biological properties. This compound is unique in its dual carbomethoxy substitution, which enhances its stability and modifies its reactivity compared to other derivatives .
Propriétés
Numéro CAS |
244776-04-3 |
|---|---|
Formule moléculaire |
C9H16N2O6 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(2S)-2,5-bis(methoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C9H16N2O6/c1-16-8(14)10-5-3-4-6(7(12)13)11-9(15)17-2/h6H,3-5H2,1-2H3,(H,10,14)(H,11,15)(H,12,13)/t6-/m0/s1 |
Clé InChI |
HBAWZIPJDDYKAS-LURJTMIESA-N |
SMILES isomérique |
COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OC |
SMILES canonique |
COC(=O)NCCCC(C(=O)O)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


